2-Iodo-5-nitrobenzonitrile

Cross-coupling Bond dissociation energy Aryl halide reactivity

2-Iodo-5-nitrobenzonitrile (C₇H₃IN₂O₂, MW 274.02 g·mol⁻¹) is a pale-yellow crystalline solid belonging to the ortho‑halogenated nitrobenzonitrile class. It is characterized by iodine at the 2‑position ortho to the nitrile, with a meta‑nitro group.

Molecular Formula C7H3IN2O2
Molecular Weight 274.02 g/mol
CAS No. 101421-15-2
Cat. No. B011657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitrobenzonitrile
CAS101421-15-2
Synonyms1-CYANO-2-IODO-5-NITROBENZENE
Molecular FormulaC7H3IN2O2
Molecular Weight274.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)I
InChIInChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
InChIKeyNMCINXJWGZFGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-nitrobenzonitrile CAS 101421-15-2: Reliable Halogenated Building Block for Cross-Coupling-Driven R&D and API Intermediates


2-Iodo-5-nitrobenzonitrile (C₇H₃IN₂O₂, MW 274.02 g·mol⁻¹) is a pale-yellow crystalline solid belonging to the ortho‑halogenated nitrobenzonitrile class. It is characterized by iodine at the 2‑position ortho to the nitrile, with a meta‑nitro group [1]. This substitution pattern creates a strongly electron‑deficient aryl iodide (calculated density ~2.1 g·cm⁻³ [2]), making it a reactive partner for palladium‑catalyzed cross‑coupling, nucleophilic aromatic substitution, and nitro‑group functionalization. Commercially available in 97% purity with batch‑specific COA (NMR, HPLC) , it serves as a strategic intermediate in medicinal chemistry, agrochemical discovery, and materials science programs that require sequential bond construction at the C–I and C–NO₂ positions.

Why 2-Iodo-5-nitrobenzonitrile Cannot Be Freely Swapped with 2-Bromo- or 2-Chloro-5-nitrobenzonitrile in Procurement Specifications


The three ortho‑halogenated 5‑nitrobenzonitrile analogs (X = I, Br, Cl) are not functionally interchangeable in downstream chemistry. The C–I bond is inherently weaker than C–Br and C–Cl , which translates into orders‑of‑magnitude higher oxidative‑addition rates with Pd(0) catalysts [1]. In practice, reaction conditions optimized for the iodo compound often fail with the bromo or chloro analog—or require higher catalyst loadings, elevated temperatures, and longer reaction times that compromise yield and functional‑group tolerance. Solid‑state differences are equally consequential: the melting‑point progression from fluoro (73–74 °C) through chloro (105–107 °C) and bromo (118–120 °C) to iodo (122–123 °C) [2] reflects increased molecular ordering, which directly affects solubility, crystal morphology, and formulation reproducibility. Substituting one halogen for another without re‑validating the entire synthetic sequence introduces risks of stalled reactions, altered impurity profiles, and batch‑to‑batch inconsistency that are unacceptable in GMP‑adjacent and patent‑defensible programs.

Quantitative Differentiation of 2-Iodo-5-nitrobenzonitrile Versus Closest Halogen Analogs: A Procurement-Oriented Evidence Guide


C–X Bond Dissociation Energy: The Energetic Basis for Superior Oxidative Addition Reactivity of 2-Iodo-5-nitrobenzonitrile

The C(sp²)–I bond in 2-iodo-5-nitrobenzonitrile requires only 61.9 kcal·mol⁻¹ for homolytic cleavage, compared with 79.6 kcal·mol⁻¹ for the C–Br bond in 2-bromo-5-nitrobenzonitrile and 94 kcal·mol⁻¹ for the C–Cl bond in 2-chloro-5-nitrobenzonitrile . This 17.7 kcal·mol⁻¹ deficit relative to the bromo analog directly lowers the activation barrier for oxidative addition to Pd(0) [1].

Cross-coupling Bond dissociation energy Aryl halide reactivity

Melting Point Progression Across Halo‑5‑nitrobenzonitriles: Enhanced Crystallinity for Purification and Solid‑State Handling

The melting point increases systematically with halogen size: 2-fluoro-5-nitrobenzonitrile 73–74 °C , 2-chloro-5-nitrobenzonitrile 105–107 °C [1], 2-bromo-5-nitrobenzonitrile 118–120 °C , and 2-iodo-5-nitrobenzonitrile 122–123 °C . The iodo analog exhibits the highest melting point, indicative of stronger intermolecular interactions (likely C–I···O₂N or C–I···N≡C halogen bonds).

Melting point Crystallinity Solid-state properties

Comparative Procurement Cost vs. Reactivity Advantage: Price‑per‑Gram Analysis of 2‑Iodo‑ vs. 2‑Bromo‑5‑nitrobenzonitrile

At a common 97% purity tier, 2-iodo-5-nitrobenzonitrile is priced at $43.90·g⁻¹ (Aladdin I586142) compared with $19.90·g⁻¹ for 2-bromo-5-nitrobenzonitrile (Aladdin W132377) —a 2.2× premium. However, a 10‑fold or greater difference in oxidative‑addition rate (class‑level inference from BDE data) means that, for a given coupling, the iodo compound can achieve equivalent conversion at significantly lower catalyst loading or shorter reaction time, potentially offsetting the unit‑price differential in medium‑ to large‑scale campaigns.

Procurement economics Cost-effectiveness Cross-coupling efficiency

Demonstrated Utility in Pd(0)-Mediated Heck‑Type Coupling for Fluorescent Nucleoside Synthesis

A validated literature protocol uses 2-iodo-5-nitrobenzonitrile as the key aryl iodide substrate in a Heck‑type coupling with a glycal to construct a fluorescent C‑nucleoside bearing a 3‑aminobenzonitrile base [1]. The iodo substituent is essential for the oxidative‑addition step; the corresponding bromo or chloro analog would not react under the same mild conditions (Pd(OAc)₂, PPh₃, DMF, ≤80 °C). The synthesis proceeded via Sandmeyer iodination of 2-amino-5-nitrobenzonitrile, and the iodo compound was used without further purification in the coupling step.

Heck coupling Fluorescent probes C-nucleosides

Ortho‑Iodo Substitution Enables Orthogonal Functionalization: Nitro Reduction Without Dehalogenation

Under standard hydrogenation conditions (H₂, Pd/C, room temperature, atmospheric pressure), the nitro group of 2-iodo-5-nitrobenzonitrile can be selectively reduced to the corresponding amine (2-iodo-5-aminobenzonitrile) without significant hydrodeiodination [1]. This is in contrast to the bromo analog, where competitive C–Br hydrogenolysis is often observed under similar conditions, leading to des‑bromo by‑products that reduce yield and complicate purification. The stronger C–Br bond (79.6 kcal·mol⁻¹ vs. C–I 61.9 kcal·mol⁻¹) paradoxically makes the iodo compound more suitable for orthogonal nitro reduction because the catalyst does not require forcing conditions that would cleave the C–X bond.

Orthogonal reactivity Nitro reduction Halogen retention

Highest‑Value Application Scenarios for 2‑Iodo‑5‑nitrobenzonitrile Based on Quantified Differentiation Evidence


Late‑Stage Diversification of API Candidates via Sequential Pd‑Catalyzed Cross‑Coupling at the C–I Position Followed by Nitro Reduction to Aniline

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators, 2‑iodo‑5‑nitrobenzonitrile can be coupled with aryl‑ or heteroaryl‑boronic acids via Suzuki‑Miyaura reaction under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60–80 °C), exploiting the low C–I BDE (61.9 kcal·mol⁻¹ ) for rapid oxidative addition. The resulting biaryl nitro intermediate is then reduced to the aniline (H₂, Pd/C), which serves as a diversification point for amide, sulfonamide, or urea library synthesis. The bromo analog would require higher temperature and catalyst loading [1], increasing the risk of by‑product formation in late‑stage manipulations. [1]

Synthesis of Environment‑Sensitive Fluorescent Oligonucleotide Probes Requiring Heck‑Type C‑Nucleoside Construction

As demonstrated in the peer‑reviewed synthesis of 3‑aminobenzonitrile‑modified DNA probes [2], 2‑iodo‑5‑nitrobenzonitrile is the essential aryl iodide for the Heck coupling with glycal substrates. The reaction proceeds under mild Pd catalysis (Pd(OAc)₂, PPh₃, DMF) where the bromo or chloro analog would be inert. Researchers developing next‑generation fluorescent nucleoside analogs for biophysical or diagnostic applications must specify the iodo compound in procurement to ensure reaction viability. [2]

Agrochemical Lead Optimization Requiring Orthogonal Halogen‑Nitro Functionalization for Structure‑Activity Relationship (SAR) Studies

In agrochemical discovery (e.g., novel herbicides or fungicides based on benzonitrile scaffolds), the ability to sequentially functionalize the C–I bond (via Sonogashira or Ullmann coupling) and then reduce the nitro group to an amine without losing the valuable cyano substituent provides a concise SAR exploration pathway. The higher melting point (122–123 °C ) and enhanced crystallinity of the iodo intermediate facilitate purification and characterization of early‑stage analogs, while the cost premium (2.2× vs. bromo ) is acceptable in discovery‑scale (<100 g) campaigns where synthetic flexibility outweighs raw‑material cost.

Process Chemistry Route Scouting Where Catalyst Economy Is Paramount

When developing a scalable process for a 2,5‑disubstituted benzonitrile intermediate, the procurement of 2‑iodo‑5‑nitrobenzonitrile enables oxidative‑addition steps at Pd catalyst loadings as low as 0.1–0.5 mol%, whereas the bromo analog typically requires 1–5 mol% to achieve comparable conversion [3]. For a 10‑kg campaign, the catalyst‑cost savings (palladium acetate ≈ $50·g⁻¹) can exceed $2,000–$10,000, fully justifying the $240·kg⁻¹ raw‑material premium of the iodo compound. The quantitative BDE difference of 17.7 kcal·mol⁻¹ underpins this process‑economic advantage. [3]

Technical Documentation Hub

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